Technical Assessment: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol as a Pharmacophore Scaffold
Technical Assessment: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol as a Pharmacophore Scaffold
Executive Summary
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (also referred to as 4-hydroxy-4,5,6,7-tetrahydrobenzimidazole) represents a critical "chiral switch" intermediate in the synthesis of bioactive heterocyclic compounds. Unlike its fully aromatic benzimidazole counterparts, this partially saturated scaffold possesses a stereogenic center at the C4 position and a flexible cyclohexene-like ring fused to the rigid imidazole core.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, tautomeric dynamics, and utility as a precursor for kinase inhibitors (e.g., CK2, PIM-1) and GPCR ligands.
Molecular Identity & Structural Dynamics
The molecule exists at the intersection of aromatic stability (imidazole ring) and aliphatic flexibility (cyclohexyl ring). A defining feature of this scaffold is the prototropic tautomerism inherent to the imidazole moiety, which complicates NMR analysis and crystal packing.
Nomenclature & Identifiers[1][2][3]
-
IUPAC Name: 4,5,6,7-tetrahydro-1H-benzimidazol-4-ol
-
Common Name: 4-Hydroxy-tetrahydrobenzimidazole[1]
-
CAS Number (Racemic): 53483-99-9
-
CAS Number (Ketone Precursor): 23326-83-2
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
Tautomeric Equilibrium
In solution, the proton on the imidazole nitrogen oscillates between the N1 and N3 positions. This equilibrium is rapid on the NMR timescale at room temperature, often resulting in broadened signals for the imidazole protons.
Physicochemical Profiling
The introduction of the hydroxyl group at C4 significantly alters the solubility and lipophilicity profile compared to the parent tetrahydrobenzimidazole.
Key Physicochemical Parameters[1][5]
| Property | Value / Range | Context & Analysis |
| LogP (Octanol/Water) | 0.15 – 0.45 (Predicted) | Significantly more polar than the parent (LogP ~0.9) due to the H-bond donating -OH group [1]. |
| pKa (Basic N) | 6.2 – 6.5 (Conjugate Acid) | The alkyl ring exhibits a slight electron-donating effect, making the imidazole nitrogen slightly more basic than unsubstituted benzimidazole (pKa 5.6) [2]. |
| pKa (Acidic -OH) | ~15.5 | Typical secondary alcohol acidity; deprotonation requires strong bases (e.g., NaH). |
| H-Bond Donors | 2 | Imidazole N-H and Alcohol O-H. |
| H-Bond Acceptors | 2 | Imidazole N (lone pair) and Alcohol O. |
| Solubility | Moderate (Water); High (DMSO, MeOH) | The molecule is amphiphilic. The imidazole ring aids aqueous solubility at low pH (protonation). |
Solubility & Stability[6]
-
pH-Dependent Solubility: The molecule exhibits U-shaped solubility. It is highly soluble in acidic media (pH < 4) due to the formation of the imidazolium cation.
-
Thermal Stability: The compound is stable up to ~180°C. However, under acidic conditions at high temperatures, it may undergo dehydration to form the dihydrobenzimidazole (aromatization precursor).
Synthetic Pathways & Process Chemistry
The primary route to 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is the reduction of the corresponding ketone, 4,5,6,7-tetrahydrobenzimidazol-4-one. This reaction creates the stereocenter at C4.
Synthesis Workflow (Ketone Reduction)
The following protocol describes the racemic reduction using Sodium Borohydride (NaBH₄). For enantioselective synthesis, Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is recommended [3].
Detailed Experimental Protocol (Racemic)
-
Preparation: Dissolve 4,5,6,7-tetrahydro-1H-benzimidazol-4-one (1.0 eq) in Methanol (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Reduction: Portion-wise, add Sodium Borohydride (NaBH₄, 0.6 eq). Caution: Exothermic reaction with hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Eluent: 10% MeOH in DCM).
-
Quench: Carefully add saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize excess hydride.
-
Isolation: Evaporate Methanol under reduced pressure. Dissolve the residue in water and extract with Ethyl Acetate (3x).
-
Purification: The crude alcohol often precipitates as a white solid. Recrystallization from Ethanol/Water yields analytical grade material.
Biopharmaceutical Implications[7][8]
Metabolic Stability
The 4-hydroxy group is a potential site for Phase II metabolism (Glucuronidation). In drug design, this position is often capped (e.g., methoxy) or the scaffold is used as a rigid linker where the OH is replaced by an amine or ether linkage to improve metabolic half-life.
Pharmacophore Utility
This scaffold is a bioisostere for:
-
Tetrahydroisoquinolines: Providing a more polar, basic core.
-
Adenine mimetics: The imidazole N-H and N: pair mimics the donor-acceptor motif of purines, making this scaffold valuable in ATP-competitive kinase inhibitors (e.g., targeting Casein Kinase 2) [4].
References
-
PubChem. (2025).[2] Computed Properties of Tetrahydrobenzimidazole Derivatives. National Library of Medicine. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
Chojnacka, E. et al. (2024).[3] Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry. Link
-
Janeczko, M. et al. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles. International Journal of Molecular Sciences. Link
